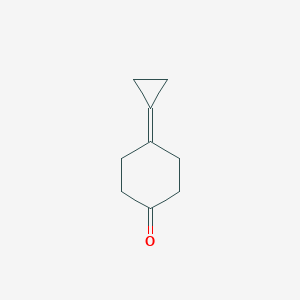

4-Cyclopropylidenecyclohexanone

Description

4-Cyclopropylidenecyclohexanone is a bicyclic ketone featuring a cyclohexanone core fused with a cyclopropane ring. Its molecular formula is C₁₄H₂₂O₄, as determined via high-resolution mass spectrometry (HREIMS) . Key structural features include a hydroxyethyl group at C-4a (δH 3.60, δC 59.3) instead of a hydroxyl group found in simpler analogs like compound 2 (a related cyclohexanone derivative). NMR and HMBC correlations confirm this substitution, while ECD spectra suggest a shared absolute configuration with compound 2, indicating stereochemical consistency despite structural differences .

Properties

Molecular Formula |

C9H12O |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

4-cyclopropylidenecyclohexan-1-one |

InChI |

InChI=1S/C9H12O/c10-9-5-3-8(4-6-9)7-1-2-7/h1-6H2 |

InChI Key |

JGRJCCCWIYIRTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1=C2CCC(=O)CC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Cyclohexanone Derivatives

Structural and Molecular Comparisons

The table below summarizes structural and molecular features of 4-Cyclopropylidenecyclohexanone and related compounds:

Key Observations :

- Substituent Effects: The cyclopropylidene group in this compound introduces steric strain and electronic effects distinct from alkyl (e.g., heptyl, isopropyl) or aryl (e.g., 4-chlorophenyl) substituents. This strain may influence reactivity in synthetic pathways .

- Molecular Weight: The hydroxyethyl and cyclopropane groups increase the molecular weight of this compound compared to simpler derivatives like 4-isopropylcyclohexanone .

This compound

- Synthesis : Derived via substitution of a hydroxyl group with a hydroxyethyl group, as evidenced by HMBC and COSY correlations .

4-Propylcyclohexanone

- Biotransformation: Reduced to cis-4-propylcyclohexanol using mutant alcohol dehydrogenase (ADH) with 99% enantiomeric excess, highlighting enzymatic selectivity .

- Applications : Intermediate in liquid crystal display (LCD) manufacturing .

4-Heptylcyclohexanone

- Hazards : Releases irritant fumes upon combustion; requires protective gear during handling .

- Use : Industrial applications in polymer and surfactant synthesis .

4-Isopropyl-2-cyclohexenone

Spectroscopic and Analytical Data

- This compound: NMR (δH 3.60 for hydroxyethyl, δC 59.3) and ECD spectra align with compound 2, suggesting similar stereoelectronic environments .

- 4-Isopropylcyclohexanone: Characteristic IR peaks at ~1710 cm⁻¹ (C=O stretch) and ¹H NMR signals for isopropyl (δH 1.0–1.2) .

- 4-Heptylcyclohexanone: GC-MS retention indices and fragmentation patterns aid in identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.